![molecular formula C13H12N4O4 B14440097 Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate CAS No. 77936-73-3](/img/structure/B14440097.png)
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions vary depending on the desired transformation but often involve the use of solvents like acetonitrile and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate involves its interaction with molecular targets such as the CDK-2 enzyme. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the G2/M and G1/S phases of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, showing distinct pharmacological properties.
Uniqueness
Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the CDK-2 enzyme and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
77936-73-3 |
|---|---|
Molecular Formula |
C13H12N4O4 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate |
InChI |
InChI=1S/C13H12N4O4/c1-3-20-12(18)9-7-15-11-8(5-14)6-16-17(11)10(9)13(19)21-4-2/h6-7H,3-4H2,1-2H3 |
InChI Key |
OLAQOLRBPSVPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


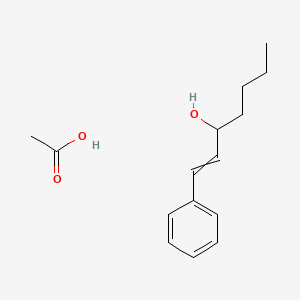

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
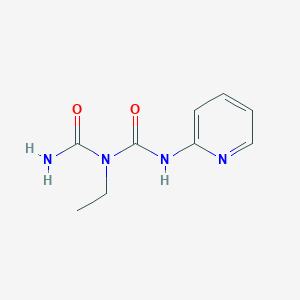

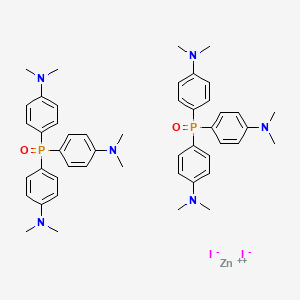

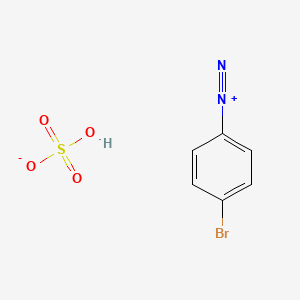

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)

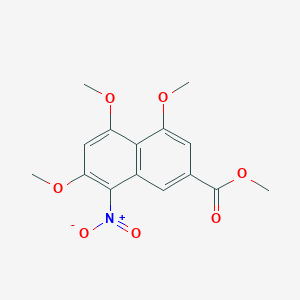
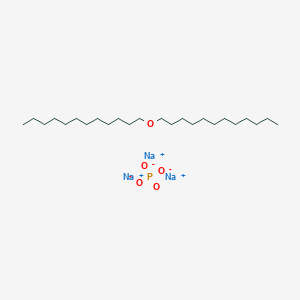
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
